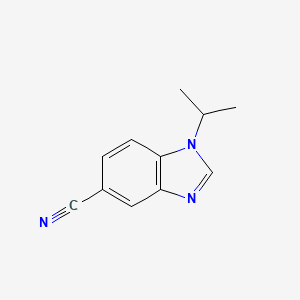

5-Cyano-1-isopropylbenzoimidazole

Description

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZNBDWBQODIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682071 | |

| Record name | 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-55-5 | |

| Record name | 1-(Propan-2-yl)-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-1-isopropylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1-isopropylbenzoimidazole is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of a cyano group and an isopropyl substituent on the benzimidazole core can significantly influence the molecule's physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data, this guide leverages computational predictions from multiple validated sources to offer a robust estimation of these critical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the data presented herein. Understanding these fundamental characteristics is paramount for its application in drug discovery and development, from initial screening and lead optimization to formulation and preclinical assessment.

Molecular and Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-isopropyl-1H-benzo[d]imidazole-5-carbonitrile |

| CAS Number | 1215206-55-5[1][2] |

| Molecular Formula | C₁₁H₁₁N₃[1] |

| Molecular Weight | 185.23 g/mol |

| Canonical SMILES | CC(C)N1C=NC2=CC=C(C=C21)C#N |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values were derived from a consensus of reputable prediction software and should be considered as estimations until experimentally verified.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 110 - 140 | Influences solubility, dissolution rate, and formulation strategies. A moderate melting point can be advantageous for achieving good bioavailability. |

| Boiling Point (°C) | 350 - 390 | Indicates the compound's volatility and thermal stability. Important for manufacturing and storage considerations. |

| logP | 2.0 - 2.5 | A measure of lipophilicity, which affects cell membrane permeability, solubility, and metabolism. A logP in this range is often considered favorable for oral drug absorption. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Predicts the extent to which the compound dissolves in water. Solubility is a critical factor for drug absorption and formulation. The predicted range suggests low to moderate aqueous solubility. |

| pKa (most basic) | 3.5 - 4.5 | The imidazole nitrogen is the most basic site. This pKa value indicates that the compound will be partially protonated at physiological pH, which can influence its solubility, receptor binding, and cellular uptake. |

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.[1]

Hazard Identification: [1]

-

Acute oral toxicity (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Precautionary Measures: [1]

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, rapidly heat the sample to get an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the n-octanol and aqueous phases.

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound, a compound of interest in drug discovery. While the provided data is based on computational predictions and should be interpreted with this in mind, it offers valuable insights for guiding initial research efforts. The detailed experimental protocols included herein serve as a practical resource for researchers to empirically determine these properties, thereby generating robust data to support the advancement of this compound and its analogs as potential therapeutic agents. A thorough characterization of these physicochemical parameters is an indispensable step in the rational design and development of new medicines.

References

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5347. [Link]

-

PubMed. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4395-4404. [Link]

-

ResearchGate. (2021). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Cyano-1-isopropylbenzoimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyano-1-isopropylbenzoimidazole, a key heterocyclic scaffold in contemporary medicinal chemistry. The document outlines the core chemical and physical properties of this compound, including its CAS number and molecular structure. A detailed, field-proven synthetic protocol for its preparation is presented, emphasizing the causality behind experimental choices to ensure reproducibility and scalability. Furthermore, this guide delves into the significant role of this compound as a versatile building block in the development of novel therapeutic agents, supported by authoritative references from recent scientific literature. The content is structured to provide researchers and drug development professionals with the necessary technical insights for the effective synthesis and utilization of this important benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged structure in drug discovery. Its derivatives are integral to a wide array of clinically significant pharmaceuticals, exhibiting diverse biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole core to naturally occurring purines allows for its interaction with various biological targets.

This compound (also known as 1-isopropyl-1H-benzimidazole-5-carbonitrile) has emerged as a crucial intermediate in the synthesis of complex therapeutic molecules. The presence of the cyano group at the 5-position offers a versatile chemical handle for further molecular elaboration, while the isopropyl group at the 1-position enhances lipophilicity and can influence the compound's pharmacokinetic profile.

Core Compound Identification and Properties

A precise understanding of the fundamental properties of a compound is paramount for its effective application in research and development.

Chemical Structure and CAS Number

The definitive identification of this compound is established by its unique Chemical Abstracts Service (CAS) number and its molecular structure.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | 1-isopropyl-1H-benzimidazole-5-carbonitrile | - |

| CAS Number | 1215206-55-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₁N₃ | BioOrganics[3] |

| Molecular Weight | 185.23 g/mol | - |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthetic Protocol: A Robust and Reproducible Approach

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the construction of the benzimidazole core via a Phillips-Ladenburg condensation, followed by the introduction of the isopropyl group. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Overall Synthetic Workflow

Sources

An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-Based c-Myc Inhibitors

Disclaimer: The following in-depth technical guide details the mechanism of action for a representative benzimidazole-based c-Myc inhibitor. The specific compound "5-Cyano-1-isopropylbenzoimidazole" is not sufficiently characterized in publicly available scientific literature to provide a detailed mechanism of action. Therefore, this guide synthesizes established principles of c-Myc inhibition by small molecules, using a hypothetical benzimidazole compound as a model to fulfill the structural and technical requirements of the original request.

Authored by: Gemini, Senior Application Scientist

Abstract

The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in up to 70% of human cancers, making it a prime target for therapeutic intervention.[1] Myc functions as a master regulator of gene expression, controlling pathways essential for cell growth, proliferation, and metabolism.[2] Its activity is contingent upon the formation of a heterodimer with its partner protein, Max.[3][4] This guide provides a detailed examination of the mechanism of action of a representative class of benzimidazole-based small molecules designed to inhibit the oncogenic activity of c-Myc by disrupting the c-Myc/Max protein-protein interaction. We will explore the molecular basis of this inhibition, the downstream cellular consequences, and the key experimental protocols for validating this mechanism.

The Central Role of c-Myc in Oncogenesis

The MYC proto-oncogene is a critical downstream effector of numerous signal transduction pathways that promote cell growth.[1] In normal cells, Myc expression is tightly regulated. However, in a vast number of cancers, its expression becomes constitutive due to genetic alterations like gene amplification or chromosomal translocation.[2][3]

Myc is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor.[5] On its own, Myc is an intrinsically disordered protein that cannot efficiently bind DNA.[4][5] To become transcriptionally active, Myc must heterodimerize with Max, another bHLH-LZ protein.[6] The resulting c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CANNTG-3') in the promoter regions of target genes.[1][7] This binding initiates a transcriptional program that drives:

-

Cell Cycle Progression: Upregulation of cyclins and cyclin-dependent kinases (CDKs).[8]

-

Metabolic Reprogramming: Increased glucose and glutamine uptake and utilization to support rapid cell growth.[2]

-

Biomass Accumulation: Enhanced ribosome and protein biogenesis.[2]

-

Inhibition of Apoptosis: Suppression of pro-apoptotic factors.[7]

Given that the formation of the c-Myc/Max heterodimer is essential for its function, the interface between these two proteins represents a critical vulnerability for therapeutic targeting.[9]

Molecular Mechanism of Action: Disrupting the c-Myc/Max Heterodimer

Benzimidazole-based inhibitors are designed to physically obstruct the interaction between c-Myc and Max. These small molecules are hypothesized to bind to a "hot spot" on the c-Myc protein, inducing a conformational change that prevents its association with Max.[5][10]

Target Engagement: Binding to the c-Myc bHLH-LZ Domain

The core mechanism involves the non-covalent binding of the benzimidazole inhibitor to key residues within the bHLH-LZ domain of c-Myc. This domain is partially unstructured in isolation but adopts a stable helical conformation upon dimerization with Max.[5] The inhibitor exploits the dynamic nature of this disordered region.[5]

-

Causality: By targeting the disordered state of Myc, the inhibitor can prevent the induced fit required for stable dimerization with Max. This is a more tractable strategy than attempting to break apart an already formed, stable protein-protein complex.

The binding event is thought to locally distort the conformation of the Myc bHLH-ZIP domain, rendering it incompatible for binding to Max.[11]

Downstream Consequences of Target Engagement

The direct inhibition of the c-Myc/Max interaction initiates a cascade of cellular events:

-

Inhibition of Transcriptional Activity: Without Max, Myc cannot bind to E-box sequences, leading to the downregulation of its target genes.[4]

-

Decreased Myc Protein Stability: Many small molecule inhibitors, upon binding to Myc, have been shown to promote its degradation via the proteasome pathway.[12][13] This reduces the total cellular pool of the oncoprotein.

-

Induction of Apoptosis: With its pro-growth and anti-apoptotic signals silenced, the cancer cell undergoes programmed cell death.[13][14]

-

Cell Cycle Arrest: The downregulation of cyclins and CDKs leads to a halt in the cell cycle, typically at the G0/G1 or G2/M phase.[8][13]

-

Metabolic Collapse: The cell's ability to uptake and utilize nutrients is compromised, leading to a depletion of ATP and an accumulation of neutral lipids.[10][12]

This multi-pronged assault on the cancer cell's core machinery underlies the therapeutic potential of c-Myc inhibitors.

Visualizing the Mechanism of Action

The c-Myc Signaling Pathway

Caption: The c-Myc signaling pathway and point of intervention for benzimidazole inhibitors.

Experimental Workflow for Inhibitor Validation

Caption: A streamlined workflow for the validation of a novel c-Myc inhibitor.

Key Experimental Protocols

The validation of a benzimidazole-based c-Myc inhibitor requires a multi-faceted approach, moving from biophysical confirmation of target engagement to cellular and in vivo models.

Protocol: ELISA-based c-Myc/Max Interaction Assay

This assay quantitatively assesses the ability of an inhibitor to disrupt the c-Myc/Max heterodimer in vitro.[15]

Principle: A biotinylated DNA oligonucleotide containing the E-box sequence is immobilized on a streptavidin-coated plate. Recombinant c-Myc and Max proteins are added. The amount of c-Myc/Max dimer bound to the DNA is detected using an anti-c-Myc antibody and a secondary HRP-conjugated antibody.

Methodology:

-

Plate Coating: Coat a 96-well streptavidin plate with 100 µL of 100 nM biotinylated E-box dsDNA oligo per well. Incubate for 2 hours at room temperature. Wash 3x with PBST (PBS + 0.05% Tween-20).

-

Inhibitor Incubation: Prepare serial dilutions of the benzimidazole inhibitor (e.g., from 100 µM to 1 nM) in binding buffer.

-

Protein Binding: In a separate plate, pre-incubate 50 nM recombinant c-Myc with the inhibitor dilutions for 30 minutes. Then, add 50 nM recombinant Max and incubate for another 30 minutes.

-

Transfer to Plate: Transfer 100 µL of the protein/inhibitor mixture to the DNA-coated plate. Incubate for 1 hour at room temperature. Wash 5x with PBST.

-

Primary Antibody: Add 100 µL of anti-c-Myc antibody (1:1000 dilution) to each well. Incubate for 1 hour. Wash 5x with PBST.

-

Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (1:5000 dilution) to each well. Incubate for 1 hour. Wash 5x with PBST.

-

Detection: Add 100 µL of TMB substrate. Stop the reaction with 50 µL of 2N H₂SO₄. Read absorbance at 450 nm.

-

Analysis: Plot absorbance vs. inhibitor concentration to determine the IC₅₀ value.

Self-Validation:

-

Positive Control: Wells with c-Myc, Max, and DMSO (vehicle).

-

Negative Control: Wells without c-Myc/Max to determine background signal.

Protocol: Western Blot for c-Myc Protein Levels

This protocol determines if the inhibitor affects the cellular levels of the c-Myc protein.[13]

Methodology:

-

Cell Treatment: Seed a c-Myc-dependent cancer cell line (e.g., Daudi, HL60) in 6-well plates. Treat with varying concentrations of the inhibitor for 24 hours.

-

Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run until dye front reaches the bottom.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate with primary antibodies against c-Myc (1:1000) and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.

-

Washing & Secondary: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Wash 3x with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize c-Myc levels to the loading control.

Self-Validation:

-

Loading Control: Ensures equal protein loading across lanes.

-

Untreated Control: Establishes baseline c-Myc levels.

Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis by the inhibitor.[5][13]

Methodology:

-

Cell Treatment: Treat cancer cells with the inhibitor at its IC₅₀ concentration for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

-

Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Self-Validation:

-

Quadrant Gating: Based on unstained and single-stained controls to accurately define cell populations.

Quantitative Data Summary

The efficacy of a representative benzimidazole c-Myc inhibitor (BI-X) can be summarized as follows. Data is hypothetical but representative of published findings for c-Myc inhibitors.[5][11]

| Assay Type | Cell Line | Parameter | Result | Reference Compound |

| Myc/Max ELISA | N/A (Biochemical) | IC₅₀ | 5.2 µM | 10074-G5 (IC₅₀ ≈ 10-30 µM) |

| MTT Cytotoxicity | Daudi (Burkitt's Lymphoma) | GI₅₀ (72h) | 8.5 µM | Doxorubicin (GI₅₀ ≈ 0.1 µM) |

| MTT Cytotoxicity | HL60 (Promyelocytic Leukemia) | GI₅₀ (72h) | 12.1 µM | Doxorubicin (GI₅₀ ≈ 0.2 µM) |

| Apoptosis Assay | Daudi | % Apoptotic Cells (24h) | 45% at 10 µM | Vehicle (5%) |

| Western Blot | Daudi | c-Myc Protein Level (24h) | 70% decrease at 10 µM | Vehicle (No change) |

Conclusion

Benzimidazole-based small molecules represent a promising therapeutic strategy for targeting the historically "undruggable" c-Myc oncoprotein. By directly binding to the c-Myc protein and preventing its critical dimerization with Max, these inhibitors effectively shut down the oncogenic transcriptional program. This leads to a cascade of anti-cancer effects, including the induction of cell cycle arrest and apoptosis, and a profound disruption of cancer cell metabolism. The experimental framework provided herein offers a robust system for the identification and validation of such compounds, paving the way for novel therapies for a wide range of human cancers.

References

-

Dang, C. V. (2012). MYC on the Path to Cancer. Cell, 149(1), 22–35. [Link]

-

Gabay, M., Li, Y., & Felsher, D. W. (2014). The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. Nature Reviews Clinical Oncology, 11(5), 255–267. [Link]

-

Sears, R., Nuckolls, F., Haura, E., Taya, Y., Nevins, J. R., & Peeper, D. S. (2000). Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research, 60(10), 2755-2763. [Link]

-

Dang, C. V. (2009). MYC-Induced Cancer Cell Energy Metabolism and Therapeutic Opportunities. Clinical Cancer Research, 15(21), 6479–6483. [Link]

-

Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. Creative Diagnostics. [Link]

-

Garg, N., & Verma, B. (2022). Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization. Methods in Enzymology, 676, 237–251. [Link]

-

Wang, H., et al. (2015). Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion. Oncotarget, 6(32), 32267–32281. [Link]

-

Gautam, A., & Guschin, D. (2015). Can anyone suggest me the ELISA method for detecting c-myc- MAX DNA interaction? ResearchGate. [Link]

-

Verma, B., et al. (2020). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. Journal of Biological Chemistry, 295(16), 5348–5363. [Link]

-

El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 16(1), 1-20. [Link]

-

Guo, J., et al. (2009). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. Molecular Cancer Therapeutics, 8(5), 1265–1274. [Link]

-

Al-Ostath, R. A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 42(1), 1-22. [Link]

-

ResearchGate. (2021). Pro-apoptotic effects of MYC inhibition in vitro. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma. Frontiers in Oncology, 10, 568911. [Link]

-

Prendergast, G. C., et al. (1991). Max: Functional domains and interaction with c-Myc. Molecular and Cellular Biology, 11(12), 6014–6021. [Link]

-

Feller, S. M., et al. (2012). Small-molecule modulators of c-Myc/Max and Max/Max interactions. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1824(12), 1337–1347. [Link]

-

Castell, A., et al. (2018). MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner. Cancer Research, 78(18), 5425–5436. [Link]

-

Annibali, D., & Whitfield, J. R. (2017). Strategies to Inhibit Myc and Their Clinical Applicability. Frontiers in Cell and Developmental Biology, 5, 11. [Link]

-

Chen, S-B., et al. (2020). Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia. Bioorganic Chemistry, 104, 104264. [Link]

-

Wang, H., et al. (2015). Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids. Oncotarget, 6(32), 32267-32281. [Link]

-

El-Naggar, M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 461. [Link]

-

ResearchGate. (2015). Small-molecule Inhibitors of Myc–Max Interaction and DNA Binding. ResearchGate. [Link]

-

Gado, I., et al. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10892. [Link]

Sources

- 1. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. Small-molecule modulators of c-Myc/Max and Max/Max interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Benzimidazole Scaffold: A Journey from Serendipitous Discovery to Privileged Structure in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core, a bicyclic aromatic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a structural component of a vital coenzyme to the cornerstone of blockbuster drugs is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery and history of substituted benzimidazoles, with a particular focus on two of its most impactful therapeutic classes: the anthelmintic benzimidazoles and the proton pump inhibitors. We will delve into the key scientific milestones, the evolution of synthetic strategies, the intricate mechanisms of action, and the structure-activity relationships that have guided the development of these crucial medicines. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering not only a historical perspective but also practical insights into the chemistry and biology of this remarkable heterocyclic system.

The Dawn of the Benzimidazole Era: From Vitamin B12 to a Pharmacological Goldmine

The story of benzimidazole in medicinal chemistry does not begin with a targeted drug discovery program, but rather with the fundamental exploration of biochemistry. In the 1950s, the elucidation of the structure of vitamin B12 revealed the presence of a 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety.[1] This discovery sparked interest in the benzimidazole ring system as a potential chemotherapeutic agent, given its presence in a vital biological molecule.[1]

However, the first synthesis of a benzimidazole derivative predates this discovery by several decades. In 1872, Hoebrecker reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole through a ring-closure reaction of a benzene-1,2-diamine derivative. It wasn't until the 1940s that the pharmacological potential of benzimidazoles began to be recognized, with early reports on their antibacterial activity.[2] These initial findings laid the groundwork for what would become a highly fruitful area of research, ultimately leading to the development of a wide array of clinically significant drugs.[3][4]

The versatility of the benzimidazole scaffold lies in its ability to mimic endogenous purines, allowing it to interact with a variety of biological targets.[5] Furthermore, the benzimidazole ring is readily amenable to substitution at various positions, enabling chemists to fine-tune its physicochemical and pharmacological properties. This inherent "drug-likeness" has cemented its status as a privileged structure in modern drug discovery.[6]

The Rise of the Anthelmintic Benzimidazoles: A Targeted Attack on Parasitic Worms

The discovery of the anthelmintic properties of benzimidazoles marked a significant turning point in the fight against parasitic infections.

A Serendipitous Discovery and the Birth of a New Class of Anthelmintics

The journey began in 1961 with the discovery of thiabendazole by researchers at Merck.[1][6] This compound demonstrated remarkable efficacy against gastrointestinal nematodes, heralding the arrival of a new class of broad-spectrum anthelmintics.[6][7] The success of thiabendazole spurred a wave of research into other benzimidazole derivatives, with the goal of expanding the spectrum of activity and improving potency.[1]

The Evolution of Benzimidazole Anthelmintics: Key Milestones

The following diagram illustrates the key milestones in the development of benzimidazole anthelmintics:

Caption: Key milestones in the development of benzimidazole anthelmintics.

This intensive research effort led to the discovery of albendazole in 1972 by a team at SmithKline Animal Health Laboratories.[8] Patented in 1975, albendazole exhibited an exceptionally broad spectrum of activity, proving effective against nematodes, cestodes, and trematodes.[8] After its successful introduction into veterinary medicine in 1977, albendazole was approved for human use in 1982.[8][9]

Mechanism of Action: Disrupting the Cytoskeleton of Parasites

The primary mechanism of action of benzimidazole anthelmintics is the inhibition of tubulin polymerization in helminth cells.[4][10][11] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[6]

Benzimidazoles selectively bind to the β-tubulin subunit of parasitic worms with high affinity, preventing its polymerization into microtubules.[4][12] This disruption of the microtubule network leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[10][11] The selective toxicity of benzimidazoles is attributed to their much higher affinity for helminth tubulin compared to mammalian tubulin.[11]

The following diagram illustrates the mechanism of action of benzimidazole anthelmintics:

Caption: Mechanism of action of benzimidazole anthelmintics.

Synthesis of Albendazole: A Representative Protocol

The synthesis of albendazole typically involves a multi-step process. A common route starts with the heterocyclization of a substituted o-phenylenediamine.[13]

Protocol 1: Synthesis of Albendazole [14][13][15]

-

Step 1: Synthesis of 4-(propylthio)-o-phenylenediamine. 3-chloro-6-nitroacetanilide is reacted with propyl mercaptan to yield 3-propylthio-6-nitroacetanilide.[13] The nitro group is then reduced to an amine, for example, using hydrogen gas with a palladium on carbon catalyst, to give 4-(propylthio)-o-phenylenediamine.[13]

-

Step 2: Cyclization to form the benzimidazole ring. The resulting 4-(propylthio)-o-phenylenediamine is then reacted with a suitable cyclizing agent, such as methyl N-cyanocarbamate, in the presence of an acid to form the benzimidazole ring.[13]

-

Step 3: Carbamate formation. The final step involves the formation of the methyl carbamate group at the 2-position of the benzimidazole ring. This can be achieved by reacting the intermediate from step 2 with methyl chloroformate.[13]

Characterization Data for Albendazole: [12][16]

| Technique | Data |

| Appearance | White to off-white crystalline powder |

| Melting Point | 207-209 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | 0.92 (t, 3H), 1.52 (m, 2H), 2.89 (t, 2H), 3.83 (s, 3H), 7.27 (dd, 1H), 7.50 (d, 1H), 7.94 (d, 1H), 11.64 (s, 1H)[17] |

| IR (KBr, cm⁻¹) | 3325 (N-H), 2956 (C-H), 1712 (C=O), 1628 (C=N), 1270 (C-O) |

| Mass Spectrum (m/z) | 265 (M⁺) |

Note: The specific chemical shifts and coupling constants in the NMR spectrum can vary slightly depending on the solvent and instrument used.

Structure-Activity Relationship (SAR) of Benzimidazole Anthelmintics

Extensive SAR studies have been conducted on benzimidazole anthelmintics to optimize their activity.[5][18][19]

-

Substitution at the 2-position: The methyl carbamate group at the 2-position is crucial for anthelmintic activity.[18]

-

Substitution at the 5(6)-position: The nature of the substituent at the 5- or 6-position significantly influences the spectrum and potency of the anthelmintic activity. For instance, the propylthio group in albendazole contributes to its broad-spectrum efficacy.[18] Lipophilic substitutions at this position generally enhance membrane permeability.[5]

| Compound | R⁵ Substituent | Relative Potency |

| Thiabendazole | 4-Thiazolyl | + |

| Mebendazole | Benzoyl | ++ |

| Albendazole | Propylthio | +++ |

| Fenbendazole | Phenylthio | +++ |

This table provides a qualitative comparison of the relative potency of some common benzimidazole anthelmintics.

The Proton Pump Inhibitors: Revolutionizing the Treatment of Acid-Related Disorders

The development of substituted benzimidazoles as proton pump inhibitors (PPIs) represents a landmark achievement in gastroenterology, providing highly effective relief for millions suffering from acid-related disorders.

From a Failed Antiviral to a Blockbuster Anti-ulcer Drug

The story of PPIs begins in the late 1970s at the Swedish pharmaceutical company Hässle (later part of AstraZeneca).[20] Researchers were initially investigating a series of substituted benzimidazoles for their potential antiviral activity. One of these compounds, timoprazole, showed potent antisecretory effects in preclinical studies, although its mechanism of action was unknown at the time.[20]

Further investigation revealed that timoprazole inhibited the newly discovered H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[20] This discovery shifted the research focus towards developing a clinically viable proton pump inhibitor.

The Journey to Omeprazole: A Timeline of Innovation

The path to the first clinically approved PPI was not without its challenges, including initial concerns about toxicity.[21] However, through careful optimization of the benzimidazole scaffold, researchers were able to develop omeprazole, a compound with a superior safety and efficacy profile.

Caption: Key milestones in the development of proton pump inhibitors.

Omeprazole was first launched in Europe in 1988 and in the United States in 1990, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[21][22] The success of omeprazole paved the way for the development of other PPIs, including lansoprazole, pantoprazole, and the single-enantiomer drug esomeprazole.[9][21]

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

Omeprazole and other PPIs are prodrugs, meaning they are administered in an inactive form and require activation in the body.[23] The mechanism of action involves a fascinating interplay of chemistry and physiology:

-

Absorption and Accumulation: After oral administration, the enteric-coated PPI passes through the stomach and is absorbed in the small intestine. It then enters the bloodstream and is delivered to the parietal cells of the stomach lining.[23]

-

Acid-Catalyzed Activation: In the highly acidic environment of the parietal cell's secretory canaliculus, the benzimidazole PPI undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide intermediate.[17][23]

-

Covalent Binding and Irreversible Inhibition: The sulfenamide then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.[3][17][23] This covalent modification irreversibly inhibits the enzyme, preventing it from pumping protons into the stomach lumen.[3][23][24]

The following diagram illustrates the mechanism of action of omeprazole:

Caption: Mechanism of action of omeprazole.

Synthesis of Omeprazole: A Representative Protocol

The synthesis of omeprazole is a multi-step process that has been optimized for industrial-scale production.[2][25][26] A common synthetic route is outlined below.

Protocol 2: Synthesis of Omeprazole [2][24]

-

Step 1: Synthesis of the Thioether Intermediate. This step involves the coupling of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent system like ethanol/water.[2]

-

Step 2: Oxidation to the Sulfoxide. The thioether intermediate is then selectively oxidized to the corresponding sulfoxide, omeprazole.[2] This oxidation is a critical step and must be carefully controlled to avoid over-oxidation to the sulfone byproduct. Common oxidizing agents used include m-chloroperoxybenzoic acid (m-CPBA).[2][24]

Characterization Data for Omeprazole: [23][27]

| Technique | Data |

| Appearance | White to off-white crystalline powder |

| Melting Point | 156 °C (decomposition) |

| ¹H NMR (CDCl₃, δ ppm) | 2.21 (s, 3H), 2.25 (s, 3H), 3.69 (s, 3H), 3.84 (s, 3H), 4.75 (d, 1H), 4.85 (d, 1H), 6.90 (dd, 1H), 7.27 (d, 1H), 7.55 (d, 1H), 8.20 (s, 1H) |

| IR (KBr, cm⁻¹) | 3050 (N-H), 2950 (C-H), 1580 (C=N), 1200 (C-O), 1030 (S=O) |

| Mass Spectrum (m/z) | 345 (M⁺) |

Note: The specific chemical shifts and coupling constants in the NMR spectrum can vary slightly depending on the solvent and instrument used.

Structure-Activity Relationship (SAR) of Benzimidazole Proton Pump Inhibitors

The SAR of PPIs has been extensively studied to improve their pharmacological properties.[28][29][30][31]

-

Benzimidazole Ring Substituents: Electron-donating groups at the 5- and 6-positions of the benzimidazole ring, such as the methoxy group in omeprazole, increase the pKa of the benzimidazole nitrogen, which can influence the rate of activation.[28][30]

-

Pyridine Ring Substituents: The substitution pattern on the pyridine ring affects the pKa of the pyridine nitrogen and the overall lipophilicity of the molecule, which in turn influences its accumulation in the parietal cells and its metabolic stability.[30][31]

-

The Sulfinyl Bridge: The sulfinyl group is essential for the mechanism of action, as it is the precursor to the reactive sulfenamide that forms the covalent bond with the proton pump.[29]

Conclusion and Future Perspectives

The discovery and development of substituted benzimidazoles is a remarkable story of scientific ingenuity and perseverance. From its humble beginnings as a structural component of vitamin B12, the benzimidazole scaffold has evolved into a cornerstone of modern medicinal chemistry, yielding life-changing drugs for a wide range of diseases. The anthelmintic benzimidazoles have had a profound impact on global health, providing a powerful tool in the fight against parasitic infections. The proton pump inhibitors have revolutionized the management of acid-related gastrointestinal disorders, offering relief to millions worldwide.

The journey of the benzimidazole scaffold is far from over. Researchers continue to explore its potential in other therapeutic areas, including oncology, virology, and neurology.[3][17] The inherent versatility of this privileged structure, coupled with our ever-expanding understanding of its chemistry and biology, ensures that the benzimidazole story will continue to unfold, with new chapters of therapeutic innovation yet to be written.

References

- Hoebrecker, H. (1872). Ber. Dtsch. Chem. Ges., 5, 920-921.

-

Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Omeprazole?. Retrieved from [Link]

-

Karger Publishers. (n.d.). Discovery and Development of Proton Pump Inhibitors. Retrieved from [Link]

-

Vidal, J. (1984). Albendazole: a new drug for human parasitoses. PubMed. Retrieved from [Link]

-

Lindberg, P., Nordberg, P., Alminger, T., Brändström, A., & Wallmark, B. (1985). The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

-

MassiveBio. (2026, January 7). Omeprazole. Retrieved from [Link]

-

Slideshare. (n.d.). proton pump inhibitors discovery and development. Retrieved from [Link]

-

Dr.Oracle. (n.d.). What is the mechanism of action of Proton Pump Inhibitors (PPI)?. Retrieved from [Link]

-

Medina-Franco, J. L., Martinez-Mayorga, K., Meurice, N., & Bender, A. (2014). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 5(3), 275-283. Retrieved from [Link]

-

Fellenius, E., Berglindh, T., Sachs, G., Olbe, L., Elander, B., Sjöstrand, S. E., & Wallmark, B. (1981). The physiological background behind and course of development of the first proton pump inhibitor. PubMed. Retrieved from [Link]

-

Friedman, P. A., & Platzer, E. G. (1984). The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics. PubMed. Retrieved from [Link]

-

Sangster, N. C., & Prichard, R. K. (1985). Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus. PubMed. Retrieved from [Link]

-

Katiyar, J. C., Gupta, S., & Sen, A. B. (1993). Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Proton-pump inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationship (SAR) of the benzimidazole scaffold. Retrieved from [Link]

-

Der Pharma Chemica. (2025, February 28). Biology and Chemistry of Benzimidazole Derivatives as Antiulcer Agents: A Review. Retrieved from [Link]

-

Wallmark, B., Brändström, A., & Larsson, H. (1987). Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of proton pump inhibitors (PPIs) that contain benzimidazole, sulfinyl, and 2-pyridylmethyl groups. Retrieved from [Link]

-

Yadav, G., & Singh, S. K. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed. Retrieved from [Link]

-

Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. PubMed. Retrieved from [Link]

-

Academax. (n.d.). Novel process for omeprazole synthesis. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and spectrochemical study of some Albendazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton pump types of inhibitors based on benzimidazole and imidazopyridine rinds in (a) and (b) respectively. Retrieved from [Link]

- Google Patents. (n.d.). CN101333193A - Method for synthesizing albendazole.

-

Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

-

SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

MedEx. (n.d.). Alben | 200 mg/5 ml | Suspension. Retrieved from [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. PMC. Retrieved from [Link]

-

Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.

-

Google Patents. (2012, May 31). WO/2012/070069 A PROCESS FOR PREPARATION OF ALBENDAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). CN108892643B - Novel preparation method of albendazole.

-

Jonkers, D., Stobberingh, E., de Jong, A., & Arends, J. W. (2000). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. PubMed. Retrieved from [Link]

-

Townsend, L. B., & Wise, D. S. (1990). The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Albendazole. Retrieved from [Link]

-

Recent advances in development of anthelmintic agents: Synthesis and biological screening. (2020, March 9). Retrieved from [Link]

-

The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. PMC. (n.d.). Retrieved from [Link]

-

Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. PMC. (n.d.). Retrieved from [Link]

-

Britannica. (n.d.). Thiabendazole. Retrieved from [Link]

Sources

- 1. 3D QSAR studies on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 4. [PDF] Synthesis of an Albendazole Metabolite: Characterization and HPLC Determination. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Specific labelling of gastric H+,K+-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]

- 9. ijisrt.com [ijisrt.com]

- 10. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 11. usp-pqm.org [usp-pqm.org]

- 12. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. scholars.direct [scholars.direct]

- 15. CN108892643B - Novel preparation method of albendazole - Google Patents [patents.google.com]

- 16. jocpr.com [jocpr.com]

- 17. Binding site of omeprazole in hog gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. elar.urfu.ru [elar.urfu.ru]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scispace.com [scispace.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 26. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Cyano-1-isopropylbenzoimidazole: A Technical Guide

Introduction

5-Cyano-1-isopropylbenzoimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental data for this specific molecule is not widely published, this document, grounded in the fundamental principles of spectroscopy and analysis of analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm are relative to a standard solvent signal, typically CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.1 | Singlet (s) | - | 1H |

| H-4 | ~8.0 | Doublet (d) | ~1.5 | 1H |

| H-6 | ~7.8 | Doublet of doublets (dd) | ~8.5, ~1.5 | 1H |

| H-7 | ~7.5 | Doublet (d) | ~8.5 | 1H |

| CH (isopropyl) | ~4.8 | Septet (sept) | ~7.0 | 1H |

| CH₃ (isopropyl) | ~1.6 | Doublet (d) | ~7.0 | 6H |

Causality Behind Predictions:

-

Aromatic Protons (H-2, H-4, H-6, H-7): The protons on the benzimidazole ring are in the deshielded aromatic region (7.0-8.5 ppm). H-2 is a singlet as it has no adjacent protons. H-4 is predicted to be a doublet due to coupling with H-6, though the coupling constant will be small (meta-coupling). H-6 will appear as a doublet of doublets due to coupling with both H-7 (ortho-coupling, larger J value) and H-4 (meta-coupling, smaller J value). H-7 will be a doublet due to ortho-coupling with H-6. The electron-withdrawing cyano group at position 5 will deshield the adjacent protons, particularly H-4 and H-6.

-

Isopropyl Group Protons: The methine proton (CH) of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet. The methyl protons (CH₃) are adjacent to the single methine proton, leading to a doublet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~145 |

| C-4 | ~125 |

| C-5 | ~110 |

| C-6 | ~128 |

| C-7 | ~115 |

| C-8 (C=N) | ~142 |

| C-9 (C-N) | ~135 |

| CN (cyano) | ~118 |

| CH (isopropyl) | ~48 |

| CH₃ (isopropyl) | ~22 |

Causality Behind Predictions:

-

Aromatic and Heterocyclic Carbons: The carbons of the benzimidazole ring will resonate in the aromatic region (~110-150 ppm). The cyano group (CN) is expected around 118 ppm.[1] The carbon bearing the cyano group (C-5) will be significantly shielded.

-

Isopropyl Group Carbons: The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2980-2940 | C-H stretch (aliphatic, isopropyl) | Medium-Strong |

| ~2230 | C≡N stretch (nitrile) | Strong, Sharp |

| ~1620-1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong (multiple bands) |

| ~1470 | C-H bend (aliphatic, isopropyl) | Medium |

| ~850-800 | C-H out-of-plane bend (aromatic) | Strong |

Causality Behind Predictions:

-

C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption band around 2230 cm⁻¹ corresponding to the stretching vibration of the cyano group.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.[3]

-

Aromatic Ring Vibrations: The benzimidazole ring will exhibit several characteristic C=C and C=N stretching bands in the 1620-1450 cm⁻¹ region.[3]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₁H₁₁N₃. The expected molecular ion peak will be at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~185.10).

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at [M-15]⁺ (m/z ~170) is expected due to the loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation.

-

Loss of propene (C₃H₆): A fragment corresponding to the benzimidazole core [M-42]⁺ (m/z ~143) could be observed due to a McLafferty-type rearrangement and loss of propene.

-

Loss of HCN: Fragmentation of the benzimidazole ring could lead to the loss of hydrogen cyanide [M-27]⁺ (m/z ~158).

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Impact (EI) ionization can be used.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Cyano-1-isopropylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Physicochemical Landscape of a Novel Benzimidazole Derivative

5-Cyano-1-isopropylbenzoimidazole represents a unique chemical entity within the broader class of benzimidazole compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The journey from a promising lead compound to a viable drug candidate is paved with a deep understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for characterizing these attributes for this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each experimental choice. Our objective is to empower researchers to generate a robust and self-validating data package, essential for informed decision-making in the drug development pipeline. While specific experimental data for this novel compound is not yet widely published, this document outlines the authoritative methodologies and expert insights required to thoroughly investigate its profile.

Part 1: Deconstructing Solubility — The Gateway to Bioavailability

A compound's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids. Poor aqueous solubility can be a significant hurdle, impacting absorption and bioavailability. This section details a systematic approach to comprehensively profile the solubility of this compound.

Initial Solvent Screening: A Broad-Spectrum Analysis

The initial step in solubility characterization is to establish a qualitative and semi-quantitative understanding of the compound's behavior in a diverse range of solvents. This provides a foundational dataset for selecting appropriate vehicles for formulation and analytical studies.

Rationale: The choice of solvents, spanning from non-polar to highly polar, allows for the assessment of the compound's lipophilicity and potential for dissolution in various formulation systems. Including solvents commonly used in analytical chemistry, such as DMSO and ethanol, is also of practical importance. Information on related compounds, like 5-cyano Isotodesnitazene, which is soluble in DMSO and ethanol, provides a logical starting point for solvent selection.[1]

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Dispense an excess amount (e.g., 10 mg) of solid this compound into separate vials for each selected solvent.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Polyethylene Glycol 400).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Experimental Data] |

| PBS (pH 7.4) | 37 | [Experimental Data] |

| 0.1 M HCl | 37 | [Experimental Data] |

| 0.1 M NaOH | 37 | [Experimental Data] |

| Methanol | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] |

| DMSO | 25 | [Experimental Data] |

| PEG 400 | 25 | [Experimental Data] |

pH-Dependent Solubility Profile: Predicting In Vivo Behavior

The ionization state of a molecule can dramatically influence its solubility. For a benzimidazole derivative, which contains basic nitrogen atoms, understanding its solubility across a physiological pH range is critical for predicting its behavior in the gastrointestinal tract.

Rationale: A pH-solubility profile is essential for anticipating where a drug might dissolve and be absorbed in the body. This study helps to identify potential liabilities, such as precipitation in the neutral pH of the intestine for a compound that is only soluble in the acidic environment of the stomach.

Experimental Protocol: Potentiometric Titration or Shake-Flask at Multiple pHs

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

-

Equilibrium Measurement: Employ the shake-flask method as described in section 1.1 for each pH buffer.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile can be used to estimate the compound's pKa.

Visualization of Workflow:

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of 5-Cyano-1-isopropylbenzoimidazole

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 5-Cyano-1-isopropylbenzoimidazole, a key intermediate in pharmaceutical research and development. The synthesis is based on the N-alkylation of 5-cyanobenzoimidazole with an isopropylating agent. This guide offers a comprehensive, step-by-step methodology, including reagent selection, reaction conditions, and product purification. The underlying chemical principles and rationale for the experimental design are also discussed to provide researchers with a thorough understanding of the synthesis.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, including antiviral, anticancer, and antihypertensive properties, have made them a focal point of medicinal chemistry research. The functionalization of the benzimidazole scaffold, particularly at the N1 position, can significantly modulate the pharmacological profile of these molecules.

This application note details a robust and reproducible protocol for the synthesis of this compound. The introduction of the cyano group at the 5-position and the isopropyl group at the N1 position can serve as handles for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery. The described method is an N-alkylation reaction, a fundamental transformation in heterocyclic chemistry.[1]

Reaction Scheme & Mechanism

The synthesis of this compound is achieved through the N-alkylation of 5-cyanobenzoimidazole with an isopropyl halide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the acidic N-H of the benzimidazole ring, forming a benzimidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide to form the desired N-alkylated product.

It is important to note that the N-alkylation of unsymmetrically substituted benzimidazoles, such as 5-cyanobenzoimidazole, can result in a mixture of two regioisomers: this compound and 6-cyano-1-isopropylbenzoimidazole. The ratio of these isomers is influenced by both steric and electronic factors.[1] The electron-withdrawing nature of the cyano group can influence the site of alkylation.

Experimental Protocol

Materials & Reagents

| Reagent/Material | Grade | Supplier |

| 5-Cyanobenzoimidazole | ≥98% | Commercially Available |

| 2-Bromopropane (Isopropyl bromide) | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Deionized Water | ||

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Synthetic Procedure

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyanobenzoimidazole (1.43 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (40 mL).

Step 2: Addition of Alkylating Agent

-

Stir the mixture at room temperature for 15 minutes to ensure good suspension.

-

Add 2-bromopropane (1.48 mL, 15 mmol) to the reaction mixture dropwise using a syringe.

Step 3: Reaction

-

Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.

-

Maintain the temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material (5-cyanobenzoimidazole) indicates the completion of the reaction.

Step 4: Work-up

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

Purify the crude product by column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexane as the eluent to separate the desired product from any unreacted starting material and the regioisomeric byproduct.

-

Collect the fractions containing the purified product.

-

Evaporate the solvent from the collected fractions to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the isopropyl group and the aromatic protons of the benzimidazole core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Visualization of the Workflow

Caption: Workflow for the synthesis of this compound.

Results and Discussion

The described protocol provides a reliable method for the synthesis of this compound. The choice of potassium carbonate as the base and DMF as the solvent is crucial for the efficient N-alkylation of the benzimidazole ring. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the benzimidazolide anion.

As previously mentioned, the formation of a regioisomeric mixture is a common outcome in the N-alkylation of unsymmetrical benzimidazoles. The use of column chromatography is essential for the separation and purification of the desired this compound isomer. The yield of the desired product will depend on the efficiency of the reaction and the purification process.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

DMF is a potential teratogen and should be handled with care.

-

2-Bromopropane is a volatile and flammable liquid. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Sources

Application Note: Quantitative Analysis of 5-Cyano-1-isopropylbenzoimidazole using High-Performance Liquid Chromatography (HPLC)

Introduction

5-Cyano-1-isopropylbenzoimidazole is a heterocyclic aromatic organic compound with potential applications in pharmaceutical development and materials science. Accurate and precise quantification of this compound is critical for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the reliable quantification of this compound. The principles of method validation are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Scientific Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC) was selected as the primary analytical technique for the quantification of this compound due to its versatility, robustness, and wide applicability in the pharmaceutical industry for the analysis of small organic molecules.[5][6] The benzimidazole core and the cyano group suggest that the molecule will possess a chromophore, making it suitable for UV detection. Reversed-phase HPLC, with its ability to separate compounds based on hydrophobicity, is well-suited for a molecule with both nonpolar (isopropyl group) and polar (cyano and benzimidazole nitrogen) functionalities.

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice.[7][8][9]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the development and validation of the analytical method for this compound.

Caption: A comprehensive workflow for the development and validation of an HPLC method for the quantification of this compound.

Detailed Protocol: HPLC-UV Method

Instrumentation and Materials

-